
3-Bromo-4-isoxazolemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromo-1,2-oxazol-4-yl)methanol is a heterocyclic compound that contains a five-membered ring with one nitrogen and one oxygen atom. The presence of a bromine atom and a hydroxymethyl group makes this compound particularly interesting for various chemical reactions and applications. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-1,2-oxazol-4-yl)methanol typically involves the bromination of 1,2-oxazole derivatives. One common method is the reaction of 1,2-oxazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent over-bromination.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the brominated product.
Industrial Production Methods
Industrial production of (3-bromo-1,2-oxazol-4-yl)methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-bromo-1,2-oxazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: The major products include (3-bromo-1,2-oxazol-4-yl)aldehyde and (3-bromo-1,2-oxazol-4-yl)carboxylic acid.
Reduction: The major product is (1,2-oxazol-4-yl)methanol.
Substitution: The major products depend on the nucleophile used, such as (3-azido-1,2-oxazol-4-yl)methanol or (3-methoxy-1,2-oxazol-4-yl)methanol.
Applications De Recherche Scientifique
(3-bromo-1,2-oxazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-bromo-1,2-oxazol-4-yl)methanol involves its interaction with various molecular targets. The bromine atom and the hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-bromo-5-(hydroxymethyl)-1,2-oxazol-4-yl)methanol
- (2-bromo-1,3-oxazol-4-yl)methanol
- (4-bromo-3-methoxy-1,2-oxazol-5-yl)methanol
Uniqueness
(3-bromo-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 3-position and the hydroxymethyl group at the 4-position allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
111303-37-8 |
|---|---|
Formule moléculaire |
C4H4BrNO2 |
Poids moléculaire |
177.98 g/mol |
Nom IUPAC |
(3-bromo-1,2-oxazol-4-yl)methanol |
InChI |
InChI=1S/C4H4BrNO2/c5-4-3(1-7)2-8-6-4/h2,7H,1H2 |
Clé InChI |
DWWKSWUMQHEBMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NO1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


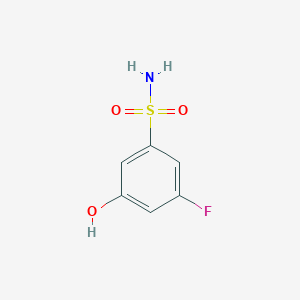
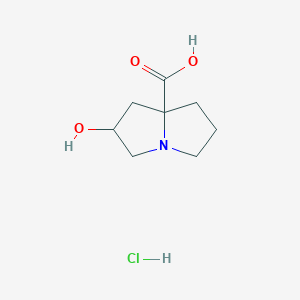
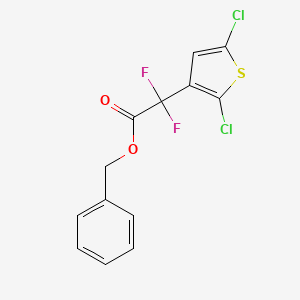
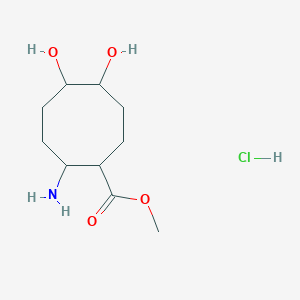
![2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride](/img/structure/B13509532.png)
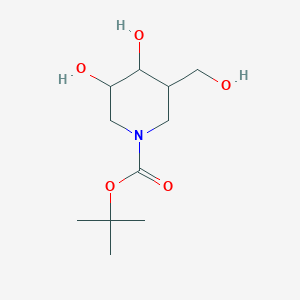

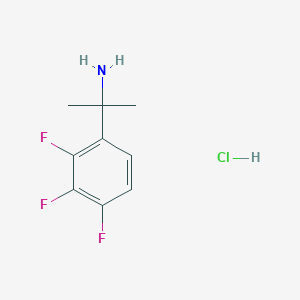
![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)
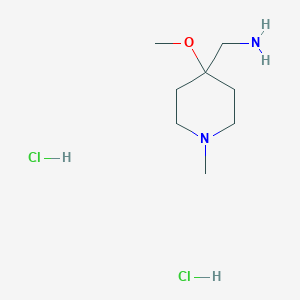
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
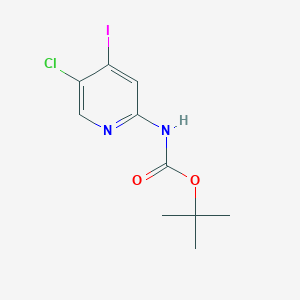
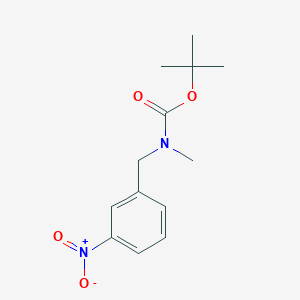
![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
